4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[[1-(2-methoxyphenyl)cyclopropanecarbonyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-22(2)19(25)23-12-8-15(9-13-23)14-21-18(24)20(10-11-20)16-6-4-5-7-17(16)26-3/h4-7,15H,8-14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZXMMCJQKKZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₃₁N₃O₂
- Molecular Weight: 303.46 g/mol
- IUPAC Name: 4-((1-(2-methoxyphenyl)cyclopropanecarboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:
- Dopamine Receptor Affinity: The compound has shown promising results as a ligand for dopamine receptors, particularly the D2 receptor. In competitive displacement assays, it exhibited significant binding affinity, suggesting potential applications in treating dopaminergic disorders .
- Antinociceptive Properties: Preliminary studies indicate that the compound may possess analgesic properties. Mechanistic investigations revealed that it may activate opioid receptors, contributing to pain relief without the adverse effects commonly associated with traditional opioids .
The proposed mechanism of action involves:
- Dopamine D2 Receptor Modulation: The compound's structure allows it to interact with the D2 receptor binding site, influencing dopaminergic signaling pathways. Molecular docking studies have suggested stable binding conformations that enhance receptor activation .
- Opioid Receptor Activation: The compound may also activate μ-opioid receptors (MOR), leading to analgesic effects. This dual activity could provide a therapeutic advantage in managing conditions like chronic pain and neurological disorders .
Study 1: Dopamine Receptor Affinity
A study synthesized several derivatives related to this compound to evaluate their affinity for the D2 receptor. The most active derivative demonstrated a Ki value of 54 nM, indicating strong binding potential .
Study 2: Analgesic Activity
In an animal model, the compound was tested for its analgesic efficacy compared to standard opioid treatments. Results indicated that it produced significant pain relief with an ED50 value of 0.54 mg/kg in hot plate tests, showcasing its potential as an alternative analgesic .
Study 3: In Silico Predictions
Using computational methods, researchers predicted the biological activity spectrum of this compound. The analysis identified several potential targets, including various enzymes and receptors involved in pain modulation and neuropharmacology .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s key structural features are compared to related carboxamides in Table 1.
Table 1: Structural Comparison of Carboxamide Derivatives
Pharmacological and Physicochemical Properties
Opioid Receptor Affinity
- Cyclopropylfentanyl : Exhibits µ-opioid receptor affinity ~10–100× higher than morphine, with rapid onset and short duration due to lipophilic cyclopropane substitution . The phenethyl group on piperidine enhances blood-brain barrier penetration .
- The N,N-dimethylcarboxamide could further modulate solubility and metabolism .
Metabolic Stability
- Cyclopropane rings are known to resist oxidative metabolism, extending half-life in carboxamide derivatives .
- The 2-methoxy group in the target compound may introduce sites for demethylation or glucuronidation, contrasting with cyclopropylfentanyl’s unmodified phenyl group .
Physicochemical Data :
- While specific data for the target compound are absent, analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide exhibit logP values ~2.5–3.5, suggesting moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
